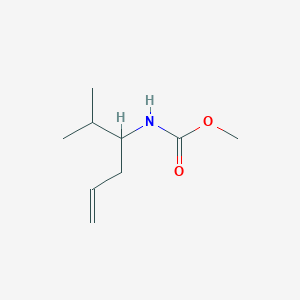

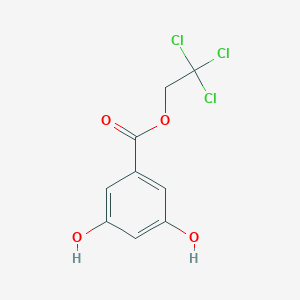

![molecular formula C11H12Cl2N2O2 B116179 Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate CAS No. 148367-95-7](/img/structure/B116179.png)

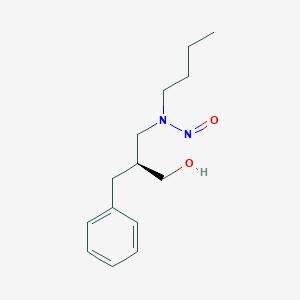

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The molecule was synthesized according to the literature procedure and recrystallized from ethanol under slow evaporation giving yellow needles .Molecular Structure Analysis

The molecule of the title compound, C11H13ClN2O3, is planar (r.m.s. deviation = 0.0587Å for non-H atoms) and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N—H O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C—H O hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H12Cl2N2O2 and it has a molecular weight of 275.13 g/mol. The density is 1.2±0.1 g/cm3, the boiling point is 349.0±44.0 °C at 760 mmHg, and the flash point is 164.8±28.4 °C .Applications De Recherche Scientifique

X-ray Powder Diffraction Analysis

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate has been studied using X-ray powder diffraction techniques. The study provides detailed data on unit-cell parameters and space group, contributing to the understanding of its crystalline structure. This information is valuable for material science research and for understanding the compound's physical properties (Wang et al., 2016).

Synthesis and Characterization

This compound has been involved in the synthesis and characterization of various derivatives, notably in the field of organic chemistry. For example, its derivatives have been evaluated for analgesic and anti-inflammatory activities, although these studies primarily focus on the derivatives rather than the compound itself (Dewangan et al., 2015).

Antimicrobial Agent Synthesis

The compound plays a role in synthesizing antimicrobial agents. It's used as a precursor in the creation of compounds that exhibit antimicrobial activities, which is crucial in pharmaceutical and biomedical research (Sah et al., 2014).

Development of Novel Compounds

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate is instrumental in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Its reactivity and versatility make it a valuable compound for experimental chemistry (Fuloria et al., 2009).

Role in Complex Systems Formation

The compound's hydrazide moiety plays a significant role in forming complex pyrrole-pyrazole systems, highlighting its importance in synthetic organic chemistry and the development of new chemical entities (Attanasi et al., 2001).

Environmental and Agricultural Research

Although not directly related to the compound , studies on similar chloroacetamide herbicides provide insights into the environmental and agricultural implications of such chemicals, contributing to a broader understanding of their impact and management (Coleman et al., 2000).

Propriétés

IUPAC Name |

ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVJCSQDKUXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375702 |

Source

|

| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

CAS RN |

148367-95-7 |

Source

|

| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

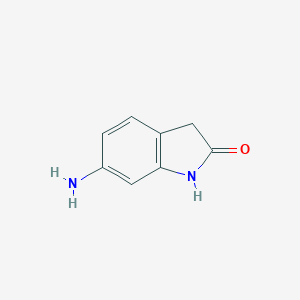

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

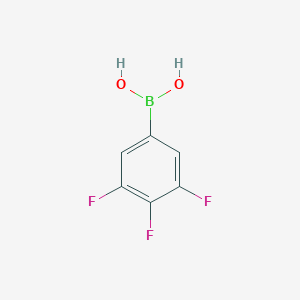

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)

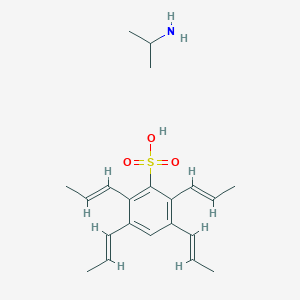

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)